Tridocosyl phosphite

Description

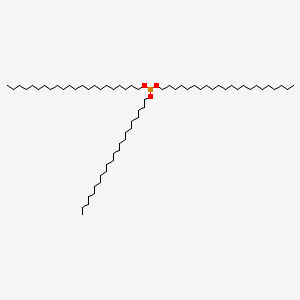

Structure

2D Structure

Properties

CAS No. |

85118-41-8 |

|---|---|

Molecular Formula |

C66H135O3P |

Molecular Weight |

1007.7 g/mol |

IUPAC Name |

tridocosyl phosphite |

InChI |

InChI=1S/C66H135O3P/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-52-55-58-61-64-67-70(68-65-62-59-56-53-50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2)69-66-63-60-57-54-51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3/h4-66H2,1-3H3 |

InChI Key |

IYUQKHLKDBLAGZ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCCOP(OCCCCCCCCCCCCCCCCCCCCCC)OCCCCCCCCCCCCCCCCCCCCCC |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis and Characterization of Tridocosyl Phosphite: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of tridocosyl phosphite, a long-chain alkyl phosphite with potential applications in drug development and material science. Drawing upon established methodologies for the synthesis of analogous long-chain phosphites, this document outlines a detailed, albeit generalized, experimental protocol. Furthermore, it details the analytical techniques crucial for the structural elucidation and purity assessment of the final product. This guide is intended to serve as a foundational resource for researchers and professionals engaged in the synthesis and application of novel phosphorus-containing compounds.

Introduction

Phosphorus-containing compounds are integral to a wide array of applications, from the development of active pharmaceutical ingredients (APIs) to the formulation of high-performance lubricants and coatings.[1][2][3] Trialkyl phosphites, in particular, serve as versatile intermediates in organic synthesis, notably in the Arbuzov and Michaelis-Becker reactions for the formation of phosphonates.[2] The long alkyl chains of this compound impart significant lipophilicity, a property that can be leveraged in drug delivery systems to enhance membrane permeability or in the creation of specialized polymers and stabilizers.

This guide will detail a common and effective method for the synthesis of long-chain trialkyl phosphites, namely the reaction of phosphorus trichloride with the corresponding long-chain alcohol in the presence of a base. It will also cover the essential characterization techniques required to confirm the identity and purity of the synthesized this compound.

Synthesis of this compound

The synthesis of trialkyl phosphites is typically achieved through the reaction of phosphorus trichloride with an alcohol in the presence of a base to neutralize the hydrochloric acid byproduct.[4][5][6] This method is highly adaptable for long-chain alcohols such as docosanol.

General Reaction Scheme

The overall reaction for the synthesis of this compound is as follows:

PCl₃ + 3 CH₃(CH₂)₂₁OH + 3 B → P(O(CH₂)₂₁CH₃)₃ + 3 B·HCl

Where 'B' represents a base, such as triethylamine or pyridine.

Experimental Protocol

The following is a generalized protocol for the synthesis of this compound. Researchers should note that optimization of reaction conditions, such as temperature and reaction time, may be necessary to achieve the best results.

Materials:

-

Docosanol (C₂₂H₄₅OH)

-

Phosphorus trichloride (PCl₃)

-

Triethylamine (Et₃N) or Pyridine

-

Anhydrous inert solvent (e.g., Toluene, Dichloromethane)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Standard laboratory glassware for inert atmosphere reactions (Schlenk line, nitrogen/argon manifold)

Procedure:

-

Preparation: All glassware should be thoroughly dried and the reaction set up under an inert atmosphere (nitrogen or argon) to prevent the hydrolysis of phosphorus trichloride.

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser connected to an inert gas line, dissolve docosanol and triethylamine (or pyridine) in the anhydrous solvent.

-

Addition of PCl₃: Cool the reaction mixture in an ice bath (0 °C). Slowly add a solution of phosphorus trichloride in the anhydrous solvent to the stirred mixture via the dropping funnel. The addition should be controlled to maintain the reaction temperature below 10 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours (typically 2-6 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC) or ³¹P NMR spectroscopy.

-

Workup:

-

Filter the reaction mixture to remove the triethylamine hydrochloride (or pyridinium hydrochloride) salt.

-

Wash the filtrate with a saturated aqueous solution of sodium bicarbonate and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

-

Purification: The crude product can be purified by column chromatography on silica gel if necessary, although for many long-chain phosphites, the product may be of sufficient purity after workup.

Synthesis Workflow Diagram:

Caption: A generalized workflow for the synthesis and purification of this compound.

Characterization of this compound

Thorough characterization is essential to confirm the structure and purity of the synthesized this compound. A combination of spectroscopic techniques is typically employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for the structural elucidation of organic compounds.

-

³¹P NMR: This is the most definitive technique for identifying phosphorus-containing compounds. This compound is expected to show a characteristic singlet in the phosphite region of the ³¹P NMR spectrum. The exact chemical shift will depend on the solvent and concentration.

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the long alkyl chains. The protons on the carbon adjacent to the oxygen of the phosphite will have a distinct chemical shift and may show coupling to the phosphorus atom.

-

¹³C NMR: The carbon NMR spectrum will complement the ¹H NMR data, showing signals for all the carbon atoms in the docosyl chains. The carbon atom bonded to the oxygen of the phosphite will have a characteristic chemical shift.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and to gain information about its structure from fragmentation patterns. Techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) can be used.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy can be used to identify the functional groups present in the molecule. Key vibrational bands for this compound would include C-H stretching and bending frequencies for the alkyl chains and P-O-C stretching vibrations.

Quantitative Data Summary

The following table summarizes the expected characterization data for this compound. Note that these are predicted values and actual experimental data may vary slightly.

| Analytical Technique | Parameter | Expected Value |

| ³¹P NMR | Chemical Shift (δ) | ~130 - 140 ppm (relative to H₃PO₄) |

| ¹H NMR | -O-CH₂- protons | Multiplet, ~3.8 - 4.2 ppm |

| -CH₂- chain protons | Broad multiplet, ~1.2 - 1.4 ppm | |

| -CH₃ terminal protons | Triplet, ~0.8 - 0.9 ppm | |

| ¹³C NMR | -O-C H₂- carbon | ~60 - 70 ppm |

| Alkyl chain carbons | ~14 - 32 ppm | |

| Mass Spectrometry | Molecular Ion [M+H]⁺ | Expected m/z corresponding to C₆₆H₁₃₆O₃P |

| FTIR | P-O-C stretch | ~1000 - 1050 cm⁻¹ |

| C-H stretch | ~2850 - 2960 cm⁻¹ |

Characterization Workflow Diagram:

Caption: A logical workflow for the comprehensive characterization of this compound.

Applications in Drug Development

While specific applications of this compound are not yet extensively documented, long-chain alkyl phosphites can be envisioned in several areas of drug development:

-

Prodrugs: The phosphite moiety can be used as a cleavable linker to mask a functional group of a drug, improving its stability or bioavailability.[1][3]

-

Lipid-Based Drug Delivery: The long alkyl chains can facilitate the incorporation of drugs into lipid nanoparticles, liposomes, or other lipid-based delivery systems, potentially enhancing drug targeting and reducing side effects.

-

Synthesis of Phosphonate Analogs: this compound can serve as a precursor for the synthesis of long-chain phosphonates, which are a class of compounds with diverse biological activities.

Conclusion

This technical guide has provided a detailed overview of the synthesis and characterization of this compound. By adapting established methods for the preparation of long-chain alkyl phosphites, researchers can reliably synthesize this compound. The characterization techniques outlined are crucial for ensuring the structural integrity and purity of the final product, which is a prerequisite for its application in research and development, particularly in the pharmaceutical industry. Further research into the specific properties and applications of this compound is warranted to fully explore its potential.

References

- 1. Development and Clinical Application of Phosphorus-Containing Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Tailor-made chemical solutions based on phosphorus compounds for pharmaceutical, lubricants, and coating industries - SEQENS [seqens.com]

- 3. Development and Clinical Application of Phosphorus-Containing Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Development and Scale-up of the Rapid Synthesis of Triphenyl Phosphites in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]

- 5. US5710307A - Process for the production of trialkyl phosphites - Google Patents [patents.google.com]

- 6. US3184496A - Process for the preparation and recovery of triethyl phosphite and derivatives thereof - Google Patents [patents.google.com]

"tridocosyl phosphite CAS number and molecular weight"

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of tridocosyl phosphite, a compound more accurately identified in chemical literature as tridodecyl phosphite. The document details its chemical identity, molecular weight, and physical properties. The primary application of tridodecyl phosphite as a secondary antioxidant in the polymer industry is explored in-depth, including its mechanism of action in preventing oxidative degradation. While direct applications in drug development are not prominent, this guide discusses its role as a potential chemical intermediate and provides relevant toxicological data. Detailed experimental protocols for antioxidant activity assessment and analytical methods for purity determination are also presented to support further research and application development.

Chemical Identification and Properties

This compound is commonly referred to in scientific and commercial literature as tridodecyl phosphite or its synonym, trilauryl phosphite . This organophosphorus compound is a high-molecular-weight phosphite ester recognized for its stabilizing properties.

| Identifier | Value | Citation |

| Chemical Name | Tridodecyl phosphite | [1] |

| Synonyms | Trilauryl phosphite, Phosphorous acid, tridodecyl ester | [1] |

| CAS Number | 3076-63-9 | [1] |

| Molecular Formula | C₃₆H₇₅O₃P | [2] |

| Molecular Weight | 586.96 g/mol | [1] |

Physical and Chemical Properties:

| Property | Value | Citation |

| Appearance | Water-white to light yellow liquid | [3][4] |

| Boiling Point | >300°C | [3] |

| Solubility | Soluble in most organic solvents; limited in water | [3] |

| XLogP3 | 16.8 | [2] |

| Topological Polar Surface Area | 27.7 Ų | [2] |

Mechanism of Action as a Secondary Antioxidant

Tridodecyl phosphite functions as a secondary antioxidant, primarily in polymer systems, by scavenging hydroperoxides (ROOH).[2][5] These hydroperoxides are unstable compounds formed during thermal or UV-induced oxidation of materials.[3] By neutralizing these species, tridodecyl phosphite breaks the chain reaction of degradation, preventing discoloration and loss of mechanical properties in the polymer matrix.[2]

The general reaction mechanism is as follows:

ROOH + P(OR')₃ → RO⁻ + ⁺P(OR')₃OH → ROH + O=P(OR')₃

This process converts the phosphite ester into a more stable phosphate ester. Unlike primary antioxidants that scavenge free radicals, secondary antioxidants like tridodecyl phosphite act on the peroxide byproducts of initial oxidation.[2] This synergistic action is particularly effective when used in combination with primary antioxidants, such as hindered phenols.[6]

Applications

Primary Application: Polymer Stabilization

The predominant use of tridodecyl phosphite is as a stabilizer and antioxidant in a variety of polymers.[4] Its high molecular weight contributes to low volatility and good hydrolytic stability, making it suitable for demanding processing conditions and humid environments.[3][5]

Key Polymer Systems:

-

Polyvinyl Chloride (PVC): In PVC formulations, tridodecyl phosphite acts as a chelating agent and improves heat and weather resistance. It can passivate metal ions that promote dehydrochlorination, thereby enhancing the transparency and stability of PVC products.[7]

-

Polyolefins (PE, PP): It is used to maintain the melt flow index (MFI) in polypropylene during processing, indicating good long-term stability.[5]

-

Other Polymers: Tridodecyl phosphite also finds application in synthetic rubbers and other plastics to prevent degradation.[2]

Relevance to Pharmaceutical and Drug Development

Given its lipophilic nature and antioxidant properties, there is theoretical potential for its use in non-aqueous drug formulations or as a stabilizer in drug delivery systems for hydrophobic drugs. However, extensive toxicological and biocompatibility studies would be required to validate such applications.

Experimental Protocols

Protocol for Purity Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is a general guideline for the analysis of phosphite esters and should be optimized for tridodecyl phosphite.

Objective: To determine the purity of tridodecyl phosphite and identify any related impurities.

Instrumentation:

-

Gas Chromatograph with a Mass Spectrometer detector (GC-MS).

-

Capillary Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.[9]

Reagents:

-

High-purity solvent for dilution (e.g., hexane or acetone).

-

Tridodecyl phosphite sample.

Procedure:

-

Sample Preparation: Prepare a dilute solution of the tridodecyl phosphite sample in the chosen solvent (e.g., 1 mg/mL).

-

GC Conditions:

-

MS Conditions:

-

Data Analysis: Identify the peak corresponding to tridodecyl phosphite based on its retention time and mass spectrum. Calculate the purity by determining the peak area of tridodecyl phosphite as a percentage of the total peak area.

Protocol for Antioxidant Activity Assessment (DPPH Assay Adaptation)

This protocol is adapted for a lipophilic substance like tridodecyl phosphite.

Objective: To quantify the radical scavenging activity of tridodecyl phosphite.

Reagents:

-

2,2-diphenyl-1-picrylhydrazyl (DPPH) solution (0.1 mM in a suitable organic solvent like ethanol or methanol).

-

Tridodecyl phosphite stock solution and serial dilutions in the same solvent.

-

Positive control (e.g., ascorbic acid or BHT).

Procedure:

-

Preparation of Solutions: Prepare a fresh 0.1 mM DPPH solution. Prepare a stock solution of tridodecyl phosphite and create a series of dilutions.

-

Reaction Setup: In a 96-well plate or cuvettes, add a defined volume of each tridodecyl phosphite dilution. Add an equal volume of the DPPH working solution to each well/cuvette. Include a solvent-only blank and a positive control.

-

Incubation: Incubate the reaction mixtures in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance of each reaction at 517 nm using a spectrophotometer.

-

Calculation: Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging Activity = [(Abs_control - Abs_sample) / Abs_control] x 100 Where Abs_control is the absorbance of the DPPH solution without the sample, and Abs_sample is the absorbance of the DPPH solution with the tridodecyl phosphite sample.

-

IC50 Determination: Plot the % scavenging activity against the concentration of tridodecyl phosphite to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).

Visualizations

Logical Workflow for Purity Analysis

Caption: Workflow for Purity Analysis of Tridodecyl Phosphite.

Signaling Pathway of Antioxidant Action

Caption: Antioxidant Mechanism of Tridodecyl Phosphite.

Safety and Toxicology

Tridodecyl phosphite is reported to cause skin and eye irritation.[2] Appropriate personal protective equipment, including gloves and safety glasses, should be worn when handling this chemical. For detailed safety information, refer to the manufacturer's Safety Data Sheet (SDS).

Conclusion

Tridodecyl phosphite is a well-characterized industrial chemical with a primary, highly effective role as a secondary antioxidant in polymer stabilization. Its chemical properties, particularly its high molecular weight and lipophilicity, are key to its performance. While its direct application in drug development is not established, its function as a chemical intermediate and its antioxidant properties may warrant further investigation for specialized applications within the pharmaceutical sciences, contingent on thorough safety and biocompatibility assessments. The experimental and analytical protocols provided in this guide offer a foundation for such research.

References

- 1. parchem.com [parchem.com]

- 2. Trilauryl phosphite | C36H75O3P | CID 76495 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. bdmaee.net [bdmaee.net]

- 4. TRILAURYL PHOSPHITE | 3076-63-9 [chemicalbook.com]

- 5. cyclohexylamine.net [cyclohexylamine.net]

- 6. Recent Advances in the Synthesis of Commercially Available Phosphite Antioxidants - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Page loading... [guidechem.com]

- 8. Tailor-made chemical solutions based on phosphorus compounds for pharmaceutical, lubricants, and coating industries - SEQENS [seqens.com]

- 9. agilent.com [agilent.com]

- 10. documents.thermofisher.com [documents.thermofisher.com]

Navigating the Solubility of Tridocosyl Phosphite in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tridocosyl phosphite, a large molecule organophosphorus compound, presents unique challenges and opportunities in formulation and delivery due to its distinct physical properties. A critical parameter for its application is its solubility in various organic solvents. This technical guide provides a comprehensive overview of the known and inferred solubility characteristics of this compound, addresses the current gap in quantitative data, and furnishes a generalized experimental protocol for its determination. This document aims to be an essential resource for researchers working with long-chain phosphite esters.

Introduction to this compound

This compound (CAS No. 85118-41-8) is a phosphite ester characterized by the presence of three long docosyl (C22) alkyl chains. This structure imparts a high molecular weight and a pronounced nonpolar character to the molecule. In practical handling, it is known to be a heavy, viscous liquid at ambient temperatures, which suggests that its solubility and handling characteristics can be significantly influenced by temperature.

Solubility Profile of this compound

As of the latest literature review, specific quantitative solubility data for this compound in organic solvents is not publicly available. However, based on fundamental chemical principles and data from analogous long-chain and sterically hindered phosphite esters, a reliable qualitative solubility profile can be inferred.

Key Principles Governing Solubility:

-

"Like Dissolves Like": The three C22 alkyl chains make this compound an extremely nonpolar molecule. Therefore, it is expected to be most soluble in nonpolar organic solvents.

-

Effect of Alkyl Chain Length: In homologous series of compounds like trialkyl phosphites, solubility in polar solvents decreases significantly with increasing alkyl chain length. The long docosyl chains will confer very low solubility in polar solvents.

-

Temperature Dependence: For viscous, high molecular weight compounds, solubility generally increases with temperature. Heating can be an effective method to increase the dissolution of this compound in a suitable solvent.

Inferred Solubility in Common Organic Solvents

Based on these principles, the expected solubility of this compound is summarized in the table below. It is crucial to note that this is a qualitative assessment and empirical testing is required for quantitative values.

| Solvent Class | Examples | Expected Solubility | Rationale |

| Nonpolar Aliphatic | Hexane, Heptane, Cyclohexane | High | The nonpolar nature of these solvents is highly compatible with the long alkyl chains of this compound. |

| Aromatic | Toluene, Xylene, Benzene | High | The aromatic ring provides a nonpolar environment conducive to dissolving large nonpolar molecules. |

| Chlorinated | Dichloromethane (DCM), Chloroform | High | These solvents have the ability to dissolve a wide range of organic compounds, including large, nonpolar molecules. |

| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Moderate to Low | While less polar than alcohols, the oxygen atom introduces some polarity which may limit the solubility of the highly nonpolar solute. |

| Ketones | Acetone, Methyl Ethyl Ketone (MEK) | Low | The polarity of the carbonyl group makes these solvents less suitable for dissolving highly nonpolar compounds. |

| Alcohols | Methanol, Ethanol, Isopropanol | Very Low/Insoluble | The high polarity and hydrogen bonding capacity of alcohols are incompatible with the nonpolar nature of this compound. |

| Water | Insoluble | The extreme difference in polarity makes this compound immiscible with water. |

Experimental Protocol for Solubility Determination

For a viscous liquid like this compound, the widely recognized shake-flask method is recommended for determining its equilibrium solubility in a given solvent.[1][2]

Materials and Equipment

-

This compound

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Thermostatically controlled shaker or incubator

-

Glass vials with screw caps

-

Pipettes and syringes

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Analytical instrument for quantification (e.g., HPLC with a suitable detector, GC-MS, or a gravimetric method)

Procedure

-

Preparation: Add an excess amount of this compound to a series of glass vials. The excess is crucial to ensure that a saturated solution is formed.

-

Solvent Addition: Accurately add a known volume or mass of the selected organic solvent to each vial.

-

Equilibration: Tightly cap the vials and place them in a thermostatically controlled shaker set to the desired temperature. Allow the mixtures to equilibrate for a sufficient period (e.g., 24 to 72 hours). The long equilibration time is necessary to ensure that the dissolution of the viscous solute reaches equilibrium.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for a period to allow the undissolved this compound to settle.

-

Sampling and Filtration: Carefully withdraw an aliquot of the supernatant (the clear, saturated solution) using a syringe. Immediately filter the aliquot through a syringe filter compatible with the solvent to remove any undissolved microparticles.

-

Quantification: Analyze the concentration of this compound in the filtered aliquot using a pre-validated analytical method.

-

Data Analysis: Express the solubility in appropriate units, such as g/L, mg/mL, or mol/L.

The following diagram illustrates the general workflow for this experimental protocol.

Logical Relationships in Solubility

The solubility of a compound like this compound is governed by a hierarchy of factors, from its fundamental molecular structure to the external experimental conditions. The following diagram outlines these logical relationships.

Conclusion

While quantitative solubility data for this compound remains to be experimentally determined and published, a strong understanding of its likely behavior in organic solvents can be established through the application of fundamental chemical principles. Its highly nonpolar nature, conferred by the long docosyl chains, dictates a preference for nonpolar organic solvents and insolubility in polar media. For researchers and formulation scientists, the provided qualitative guide and experimental protocol offer a solid foundation for working with this compound and for generating the specific quantitative data required for their applications. The diagrams presented serve to visually summarize the key relationships and workflows pertinent to the solubility of this compound.

References

An In-depth Technical Guide on the Thermal and Hydrolytic Stability of High Molecular Weight Phosphites

For Researchers, Scientists, and Drug Development Professionals

High molecular weight phosphites are critical additives in a wide range of polymeric materials, where they function as secondary antioxidants to protect the polymer during high-temperature processing and throughout its service life. Their efficacy is intrinsically linked to their thermal and hydrolytic stability. This technical guide provides a comprehensive overview of the mechanisms of degradation, methods for stability assessment, and factors influencing the performance of these essential stabilizers.

Introduction to High Molecular Weight Phosphites as Stabilizers

High molecular weight phosphites are organophosphorus compounds that play a crucial role as secondary antioxidants in polymer stabilization.[1] Unlike primary antioxidants (e.g., hindered phenols) that scavenge free radicals, phosphites act by decomposing hydroperoxides (ROOH), which are unstable intermediates formed during the thermo-oxidative degradation of polymers.[2][3] By converting hydroperoxides into stable alcohols, phosphites prevent the formation of highly reactive radicals that would otherwise propagate the degradation chain reaction, leading to discoloration, loss of mechanical properties, and reduced molecular weight of the polymer.[2]

The effectiveness of a phosphite stabilizer is highly dependent on its resistance to thermal and hydrolytic degradation. High temperatures and moisture, often present during polymer processing and end-use applications, can lead to the breakdown of the phosphite, diminishing its stabilizing capacity and potentially forming byproducts that can have adverse effects on the polymer.[4][5] Therefore, a thorough understanding of the thermal and hydrolytic stability of high molecular weight phosphites is paramount for the formulation of durable and reliable polymeric materials.

Mechanisms of Degradation

The degradation of high molecular weight phosphites primarily occurs through two main pathways: thermal degradation and hydrolysis.

Thermal Degradation

At elevated temperatures, typical of polymer processing, phosphite esters can undergo thermal decomposition. The stability of the phosphite is largely influenced by its molecular structure, particularly the nature of the organic groups attached to the phosphorus atom. The degradation process can be accelerated by the presence of oxygen and radical species.[6] The primary mechanism of thermal degradation involves the oxidation of the phosphite (P(III)) to the corresponding phosphate (P(V)).[6]

Hydrolytic Degradation

High molecular weight phosphites are susceptible to hydrolysis, a reaction with water that cleaves the P-O-R bonds. This process is often autocatalytic, as the initial hydrolysis products can be acidic and further accelerate the degradation.[7] The rate of hydrolysis is influenced by factors such as temperature, humidity, and the steric and electronic nature of the substituents on the phosphite.[4][8] Sterically hindered phosphites, for instance, generally exhibit greater hydrolytic stability.[4] The hydrolysis of a phosphite ester typically leads to the formation of a phosphonic acid and an alcohol.[9]

Experimental Protocols for Stability Assessment

Standardized testing methodologies are crucial for evaluating and comparing the thermal and hydrolytic stability of high molecular weight phosphites. The following protocols are based on established ASTM standards and common industry practices.

Thermal Stability Testing

Objective: To assess the resistance of a high molecular weight phosphite to thermal degradation when incorporated into a polymer matrix. This is often evaluated by monitoring changes in the polymer's physical and chemical properties after exposure to elevated temperatures.

Apparatus:

-

Forced-ventilation oven

-

Specimen rotator (for uniform aging, as per ASTM D3012)[10][11]

-

Melt flow indexer

-

Spectrophotometer (for colorimetric analysis)

-

Tensile testing machine

-

Analytical balance

Procedure (based on ASTM D3012 and ASTM D5510): [10][12][13]

-

Sample Preparation:

-

Prepare polymer samples (e.g., polypropylene or polyethylene) containing a specified concentration of the high molecular weight phosphite antioxidant.

-

Process the polymer blend into test specimens of defined dimensions (e.g., plaques or bars) by compression molding or injection molding.

-

-

Initial Property Measurement:

-

Measure the initial Melt Flow Index (MFI) of the stabilized polymer according to ASTM D1238.

-

Measure the initial color (e.g., Yellowness Index, YI) of the specimens using a spectrophotometer.

-

If required, measure initial mechanical properties such as tensile strength and elongation at break.

-

-

Accelerated Aging:

-

Place the test specimens in a forced-ventilation oven equipped with a specimen rotator.

-

Set the oven to the desired test temperature (e.g., 150 °C for polypropylene).[14]

-

Age the specimens for predetermined time intervals.

-

-

Post-Aging Analysis:

-

At each time interval, remove a set of specimens from the oven.

-

After cooling to room temperature, re-measure the MFI, color (YI), and mechanical properties.

-

-

Data Analysis:

-

Plot the change in MFI, YI, and mechanical properties as a function of aging time.

-

The "time to failure" can be defined as the time at which a certain property changes by a specified amount (e.g., a 50% loss in tensile elongation).[12]

-

Hydrolytic Stability Testing

Objective: To evaluate the resistance of a high molecular weight phosphite to degradation in the presence of moisture.

Apparatus:

-

Environmental chamber with controlled temperature and humidity

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system

-

Fourier-Transform Infrared (FTIR) Spectrometer

Procedure:

-

Sample Preparation:

-

Accurately weigh a sample of the high molecular weight phosphite powder.

-

Alternatively, prepare polymer plaques containing the phosphite as described in the thermal stability protocol.

-

-

Exposure to Controlled Environment:

-

Place the samples in an environmental chamber set to a specific temperature and relative humidity (e.g., 50 °C and 75% RH).

-

-

Analysis at Time Intervals:

-

At regular intervals, remove a sample from the chamber.

-

For pure phosphite samples, dissolve a known amount in a suitable solvent and analyze by HPLC to quantify the remaining phosphite and the formation of hydrolysis products.

-

For polymer plaques, the extent of hydrolysis can be monitored by FTIR spectroscopy by observing changes in the characteristic absorption bands of the phosphite and its degradation products.

-

-

Data Analysis:

-

Plot the concentration of the remaining phosphite as a function of exposure time.

-

The rate of hydrolysis can be determined from the slope of this plot.

-

Data on Thermal and Hydrolytic Stability

The stability of high molecular weight phosphites can be compared using various performance metrics. The following tables summarize typical data for several commercially available phosphite antioxidants. It is important to note that performance can vary depending on the specific polymer matrix, processing conditions, and the presence of other additives.

Table 1: Thermal Stability of High Molecular Weight Phosphites in Polypropylene (Representative data compiled from literature sources)

| Phosphite Stabilizer | Test Temperature (°C) | Aging Time (hours) | Change in Melt Flow Index (g/10 min) | Yellowness Index (YI) after Aging |

| Unstabilized PP | 150 | 100 | +15.2 | 25.8 |

| Phosphite A | 150 | 100 | +3.5 | 8.2 |

| Phosphite B | 150 | 100 | +2.8 | 6.5 |

| Phosphite C | 150 | 100 | +4.1 | 9.7 |

Table 2: Hydrolytic Stability of High Molecular Weight Phosphites (Representative data based on accelerated aging at 50°C and 75% Relative Humidity)

| Phosphite Stabilizer | Exposure Time (days) | % Phosphite Remaining (by HPLC) |

| Phosphite X | 7 | 65% |

| Phosphite Y | 7 | 92% |

| Phosphite Z | 7 | 85% |

Note: The data presented in these tables are illustrative and intended for comparative purposes. Actual results will depend on the specific experimental conditions.

Factors Influencing Stability

Several factors can significantly impact the thermal and hydrolytic stability of high molecular weight phosphites:

-

Molecular Weight: Higher molecular weight phosphites generally exhibit lower volatility and better retention in the polymer matrix at high temperatures.[1][15]

-

Steric Hindrance: Bulky organic groups around the phosphorus atom can sterically hinder the approach of water molecules, thereby improving hydrolytic stability.[4]

-

Electronic Effects: The electron-donating or withdrawing nature of the substituents can influence the susceptibility of the phosphite to oxidation and hydrolysis.

-

Co-additives: The presence of other additives, such as acid scavengers (e.g., hydrotalcites), can neutralize acidic byproducts of hydrolysis and improve the overall stability of the phosphite.[4]

-

Polymer Matrix: The type of polymer and the presence of residual catalyst residues can also affect the stability of the phosphite.

Conclusion

The thermal and hydrolytic stability of high molecular weight phosphites are critical determinants of their performance as secondary antioxidants in polymer systems. A thorough understanding of their degradation mechanisms, coupled with robust experimental evaluation, is essential for the selection and formulation of effective stabilization packages. By considering the molecular structure of the phosphite, the processing conditions, and the end-use environment, researchers and formulators can optimize the long-term durability and performance of polymeric materials.

References

- 1. Recent Advances in the Synthesis of Commercially Available Phosphite Antioxidants - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. downloadpdfstandard.in [downloadpdfstandard.in]

- 4. e-space.mmu.ac.uk [e-space.mmu.ac.uk]

- 5. researchgate.net [researchgate.net]

- 6. Phosphite additives and their transformation products in polyethylene packaging for gamma-irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Controlled and Accelerated Hydrolysis of Polylactide (PLA) through Pentaerythritol Phosphites with Acid Scavengers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. openriver.winona.edu [openriver.winona.edu]

- 10. infinitalab.com [infinitalab.com]

- 11. Thermal-Oxidative Stability ASTM D3012, GM9059P [intertek.com]

- 12. standards.iteh.ai [standards.iteh.ai]

- 13. store.accuristech.com [store.accuristech.com]

- 14. standards.iteh.ai [standards.iteh.ai]

- 15. CA2789387A1 - Alkylphenol free - liquid polymeric phosphite polymer stabilizers - Google Patents [patents.google.com]

Tridocosyl Phosphite: A Technical Guide to Degradation Pathways and Byproducts

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tridocosyl phosphite, a high molecular weight phosphite ester, serves as an effective antioxidant and thermal stabilizer in various polymeric materials. Its primary function is to protect polymers from degradation during high-temperature processing and throughout the product's lifecycle. Understanding the degradation pathways and byproducts of this compound is crucial for predicting its long-term efficacy, ensuring the stability of the host material, and assessing any potential environmental or health impacts of its degradants. This technical guide provides an in-depth analysis of the primary degradation routes of this compound—hydrolysis and oxidation—supported by generalized experimental protocols for their investigation.

Core Degradation Pathways

This compound, like other phosphite antioxidants, primarily degrades through two main chemical pathways: hydrolysis and oxidation. These reactions can be initiated by exposure to moisture, heat, and oxidative environments.

Hydrolytic Degradation

Hydrolysis is a significant degradation pathway for phosphite esters, especially in the presence of moisture and elevated temperatures. The reaction involves the cleavage of one or more of the P-O-C bonds by water. This process is often autocatalytic, as the acidic byproducts can accelerate further degradation.

The hydrolysis of this compound proceeds in a stepwise manner, leading to the formation of docosanol and phosphorous acid as the final products.

-

Step 1: this compound reacts with one molecule of water to yield didocosyl phosphite and one molecule of docosanol.

-

Step 2: Didocosyl phosphite is further hydrolyzed to monodocosyl phosphite and another molecule of docosanol.

-

Step 3: The final hydrolysis step converts monodocosyl phosphite into phosphorous acid and a third molecule of docosanol.

Oxidative Degradation

As a secondary antioxidant, the primary function of this compound is to decompose hydroperoxides (ROOH) that are formed during the auto-oxidation of polymeric materials. In this process, the phosphite is oxidized to its corresponding phosphate. This reaction is highly effective in preventing chain-scission reactions in the polymer backbone.

The oxidation of this compound results in the formation of tridocosyl phosphate. This conversion is a key aspect of its stabilizing function. A United States Patent (US3277217A) describes a process for producing tridocosyl phosphate by oxidizing this compound with dry oxygen in the presence of a catalyst at elevated temperatures, yielding a quantitative conversion.[1]

Summary of Degradation Byproducts

The degradation of this compound leads to a limited number of primary byproducts under hydrolytic and oxidative conditions.

| Degradation Pathway | Initial Reactant | Primary Byproducts |

| Hydrolysis | This compound | Didocosyl Phosphite, Monodocosyl Phosphite, Docosanol, Phosphorous Acid |

| Oxidation | This compound | Tridocosyl Phosphate |

Experimental Protocols

The following sections outline generalized experimental methodologies for studying the degradation of this compound. These protocols can be adapted based on the specific experimental setup and analytical instrumentation available.

Protocol 1: Study of Hydrolytic Stability

Objective: To evaluate the hydrolytic stability of this compound and identify its hydrolysis byproducts.

Methodology:

-

Sample Preparation: A known concentration of this compound is dissolved in a suitable solvent (e.g., 1,4-dioxane) in an NMR tube or a sealed vial.

-

Initiation of Hydrolysis: A controlled amount of deoxygenated water is added to the sample solution. To study the effect of pH, the reaction can be carried out under acidic, neutral, and basic conditions.

-

Incubation: The samples are maintained at a constant temperature (e.g., room temperature, 60°C, or 90°C) in a thermostatically controlled environment.

-

Monitoring: The progress of the hydrolysis is monitored over time using ³¹P NMR spectroscopy.[2][3] This technique allows for the direct observation of the disappearance of the this compound signal and the appearance of signals corresponding to its hydrolysis products.

-

Byproduct Identification: The chemical shifts in the ³¹P NMR spectrum are used to identify the phosphorus-containing byproducts. Gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) can be used to identify and quantify the formation of docosanol.

-

Data Analysis: The rate of hydrolysis can be determined by plotting the concentration of this compound as a function of time. Pseudo-first-order kinetics can often be applied if water is in large excess.[3]

Protocol 2: Study of Oxidative Stability

Objective: To assess the oxidative stability of this compound and confirm the formation of tridocosyl phosphate.

Methodology:

-

Sample Preparation: this compound is incorporated into a polymer matrix (e.g., polyethylene or polypropylene) through melt blending. A control sample of the polymer without the antioxidant is also prepared.

-

Accelerated Aging: The polymer samples are subjected to accelerated aging conditions, such as exposure to elevated temperatures in an air-circulating oven (oven aging) or thermogravimetric analysis (TGA).[4][5] Differential scanning calorimetry (DSC) can be used to determine the oxidative induction time (OIT), which is a measure of the antioxidant's effectiveness.[6]

-

Extraction of Additives: After aging, the additives and their degradation products are extracted from the polymer using a suitable solvent.

-

Analysis of Extracts: The extracts are analyzed using High-Performance Liquid Chromatography (HPLC) or LC-MS to identify and quantify the remaining this compound and the formed tridocosyl phosphate.[7] Infrared (IR) spectroscopy can also be employed to monitor the conversion of the phosphite to the phosphate within the polymer matrix.[8]

-

Data Analysis: The rate of consumption of this compound and the formation of tridocosyl phosphate are quantified to determine the oxidative stability.

Conclusion

The degradation of this compound is primarily governed by hydrolysis and oxidation, leading to the formation of docosanol, phosphorous acid, and tridocosyl phosphate. A thorough understanding of these pathways and the ability to experimentally monitor them are essential for optimizing the use of this compound as a stabilizer in various applications. The methodologies outlined in this guide provide a framework for researchers and professionals to investigate the degradation of this compound and other high molecular weight phosphite antioxidants, thereby ensuring the long-term performance and stability of the materials they protect.

References

- 1. US3277217A - Process for producing phosphate esters by oxidation of phosphites using hydrogen peroxide and organic peroxides as catalyst - Google Patents [patents.google.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Effects of Substitution Pattern in Phosphite Ligands Used in Rhodium-Catalyzed Hydroformylation on Reactivity and Hydrolysis Stability [mdpi.com]

- 4. specialchem.com [specialchem.com]

- 5. polymersolutions.com [polymersolutions.com]

- 6. thermal-engineering.org [thermal-engineering.org]

- 7. Determination of the Contents of Antioxidants and Their Degradation Products in Sodium Chloride Injection for Blood Transfusion - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

The Cornerstone of Organophosphorus Chemistry: A Technical Guide to Phosphite Ester Synthesis

For Researchers, Scientists, and Drug Development Professionals

Phosphite esters are a pivotal class of organophosphorus compounds, serving as versatile intermediates in a vast array of chemical transformations. Their unique reactivity, stemming from the trivalent phosphorus center, makes them indispensable in fields ranging from polymer chemistry to the synthesis of life-saving therapeutics. This technical guide provides an in-depth exploration of the fundamental chemistry underpinning phosphite ester synthesis, offering detailed experimental protocols, comparative quantitative data, and mechanistic insights to empower researchers in their scientific endeavors.

Core Synthetic Methodologies

The synthesis of phosphite esters primarily revolves around two well-established methodologies: the reaction of phosphorus trichloride with alcohols and the transesterification of pre-existing phosphites. The choice of method is often dictated by the nature of the desired product, the scale of the reaction, and the sensitivity of the functional groups present in the starting materials.

Synthesis from Phosphorus Trichloride and Alcohols

The reaction between phosphorus trichloride (PCl₃) and alcohols is a fundamental and widely employed route for the preparation of phosphite esters. This reaction can be conducted in the presence or absence of a base, with each approach offering distinct advantages and leading to different product profiles.

In the presence of a tertiary amine base, such as triethylamine or pyridine, the reaction of phosphorus trichloride with three equivalents of an alcohol yields a trialkyl phosphite. The base serves to neutralize the hydrogen chloride (HCl) generated during the reaction, preventing side reactions and driving the equilibrium towards the desired product.[1]

Reaction Scheme: Base-Promoted Synthesis

PCl₃ + 3 R-OH + 3 R'₃N → P(OR)₃ + 3 R'₃NH⁺Cl⁻

When the reaction is carried out in the absence of a base, the HCl generated reacts with the initially formed trialkyl phosphite, leading to dealkylation and the formation of a dialkyl hydrogen phosphonate (also known as a dialkyl phosphite).[2] This method is particularly useful for the synthesis of this important class of compounds, which are valuable reagents in their own right.

Reaction Scheme: Base-Free Synthesis

PCl₃ + 3 R-OH → [P(OR)₃] + 3 HCl → (RO)₂P(O)H + R-Cl + 2 HCl

Transesterification of Phosphites

Transesterification is another powerful method for the synthesis of phosphite esters, especially for preparing mixed phosphites or for introducing high-boiling alcohol moieties. This equilibrium-driven process involves the exchange of alkoxy groups between a phosphite ester and an alcohol. The reaction is often catalyzed by a base, such as sodium phenate, and can be driven to completion by removing a volatile alcohol byproduct.[3]

Reaction Scheme: Transesterification

P(OR)₃ + 3 R'-OH ⇌ P(OR')₃ + 3 R-OH

Quantitative Data Summary

The efficiency of phosphite ester synthesis is highly dependent on the reaction conditions and the nature of the substrates. The following tables summarize representative quantitative data for the key synthetic methods.

Table 1: Synthesis of Dialkyl Hydrogen Phosphonates from PCl₃ and Alcohols (Base-Free)

| Alcohol (R-OH) | Product | Purity (%) | Yield (%) | Reference |

| Isopropanol | Diisopropyl hydrogen phosphonate | 97 | 84 | [4] |

| n-Butanol | Di-n-butyl hydrogen phosphonate | 98 | 94 | [4] |

| Isobutanol | Diisobutyl hydrogen phosphonate | - | - | [4] |

| Methanol | Dimethyl hydrogen phosphonate | - | 40.2 | [4] |

| Ethanol | Diethyl hydrogen phosphonate | - | 80.0 | [4] |

Table 2: Transesterification of Triphenyl Phosphite with Decyl Alcohol

| Catalyst | Product | Yield (lbs ester/lb TPP) | Reference |

| Sodium Phenate | Phenyl, di-decyl phosphite (PDDP) | 1.5 | [3] |

| Sodium Phenate | Di-phenyl, decyl phosphite (DPDP) | 1.2 | [3] |

Detailed Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of representative phosphite esters.

Protocol 1: Synthesis of Triethyl Phosphite (Base-Promoted)

Materials:

-

Absolute ethanol (3 moles)

-

Freshly distilled diethylaniline (3 moles)

-

Dry petroleum ether (b.p. 40-60 °C)

-

Freshly distilled phosphorus trichloride (1 mole)

Procedure:

-

A solution of absolute ethanol and diethylaniline in dry petroleum ether is placed in a three-necked flask equipped with a stirrer, reflux condenser, and dropping funnel.

-

The flask is cooled in a cold-water bath.

-

A solution of phosphorus trichloride in dry petroleum ether is added dropwise with vigorous stirring at a rate that maintains a gentle boil.

-

After the addition is complete (approximately 30 minutes), the mixture is heated under gentle reflux for 1 hour with stirring.

-

The reaction mixture is cooled and the precipitated diethylaniline hydrochloride is removed by filtration.

-

The filter cake is washed with several portions of dry petroleum ether.

-

The combined filtrate and washings are concentrated by distillation.

-

The residue is distilled under reduced pressure to yield the pure triethyl phosphite. The product is collected at 57-58 °C/16 mm Hg.[5]

Protocol 2: Synthesis of Di-n-butyl Hydrogen Phosphonate (Base-Free)

Materials:

-

Phosphorus trichloride (0.1 mol)

-

n-Butyl alcohol (0.3 mol)

-

Dichloromethane (CH₂Cl₂)

Procedure:

-

Phosphorus trichloride is dissolved in dichloromethane in a reaction vessel.

-

n-Butyl alcohol is added dropwise to the stirred solution at a controlled temperature (typically below 40 °C).

-

After the addition is complete, the reaction mixture is stirred for a period of time to ensure complete reaction.

-

The solvent and the alkyl chloride byproduct are removed by evaporation under reduced pressure.

-

The resulting di-n-butyl hydrogen phosphonate is obtained in high purity (98%) and yield (94%).[4]

Protocol 3: Transesterification of Triphenyl Phosphite with an Alcohol (General Procedure)

Materials:

-

Triphenyl phosphite

-

Alcohol (e.g., decyl alcohol)

-

Sodium phenate (catalyst)

Procedure:

-

Triphenyl phosphite, the desired alcohol, and a catalytic amount of sodium phenate are charged into a reaction vessel equipped for distillation.

-

The reaction mixture is heated under reduced pressure (e.g., 10-29 mm Hg).

-

Phenol, the byproduct of the transesterification, is distilled off to drive the reaction to completion.

-

The reaction can be monitored by the amount of phenol removed or by limiting the initial amount of the reacting alcohol.[3]

Mechanistic Insights and Visualizations

Understanding the underlying reaction mechanisms is crucial for optimizing reaction conditions and predicting product outcomes. The following diagrams, generated using the DOT language, illustrate the key steps in phosphite ester synthesis.

Mechanism of Base-Promoted Synthesis of Trialkyl Phosphites

The reaction proceeds through a stepwise nucleophilic substitution of the chlorine atoms on the phosphorus trichloride by the alcohol. The base plays a critical role in deprotonating the alcohol-PCl₂ intermediate, thereby regenerating a nucleophilic oxygen and neutralizing the generated HCl.

Caption: Stepwise mechanism of base-promoted phosphite ester synthesis.

Mechanism of Base-Free Synthesis and Dealkylation

In the absence of a base, the initially formed trialkyl phosphite is protonated by the generated HCl. This is followed by a nucleophilic attack of the chloride ion on one of the alkyl groups, leading to the formation of a dialkyl hydrogen phosphonate and an alkyl chloride.

References

- 1. Synthesis of DNA/RNA and Their Analogs via Phosphoramidite and H-Phosphonate Chemistries - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Phosphite ester - Wikipedia [en.wikipedia.org]

- 3. EP0553984B1 - Process for making phosphite esters - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to Novel Phosphite-Based Stabilizers

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of novel phosphite-based stabilizers, detailing their mechanisms of action, synthesis, and applications in both materials science and drug development. The document elucidates the synergistic relationship between phosphite and phenolic antioxidants in polymer stabilization and explores the distinct role of phosphonates as enzyme inhibitors in therapeutic contexts. Detailed experimental protocols for evaluating stabilizer efficacy are provided, alongside quantitative data for comparative analysis. Visual diagrams of key chemical reactions, experimental workflows, and biological signaling pathways are included to facilitate a deeper understanding of the subject matter.

Introduction to Phosphite-Based Stabilizers

Phosphite and phosphonite esters are organophosphorus compounds widely utilized for their antioxidant properties. In the realm of materials science, they are crucial for protecting polymers from degradation during high-temperature processing and throughout their service life.[1][2] More recently, related phosphonate compounds have garnered significant attention in the pharmaceutical and agrochemical industries for their biological activity. This guide will explore the multifaceted nature of these compounds, with a focus on their applications as polymer stabilizers and their emerging roles in drug development.

Role in Polymer Stabilization

Organic phosphites are highly effective secondary antioxidants, primarily functioning as hydroperoxide decomposers.[3] During polymer processing and subsequent exposure to environmental stressors, unstable hydroperoxides (ROOH) are formed, which can lead to polymer chain scission, discoloration, and loss of mechanical properties.[4] Phosphite stabilizers react with these hydroperoxides, converting them into stable, non-radical products, thereby interrupting the degradation cycle.[5]

Mechanism of Action and Synergism

The primary antioxidant mechanism of phosphites involves the reduction of hydroperoxides to alcohols, during which the phosphite is oxidized to a phosphate.[5]

Reaction: P(OR)₃ + ROOH → O=P(OR)₃ + ROH

Phosphite antioxidants exhibit a powerful synergistic effect when used in combination with primary antioxidants, such as hindered phenols.[5][6] While primary antioxidants scavenge free radicals, they can become depleted. Phosphites can regenerate the spent phenolic antioxidant, extending its protective lifetime.[5] This synergistic relationship is a cornerstone of modern polymer stabilization packages.[3][7]

Some hindered aryl phosphites can also function as chain-breaking primary antioxidants by reacting with peroxyl radicals.[8]

Common Industrial Phosphite Stabilizers

Several phosphite stabilizers are commercially significant in the polymer industry. A few key examples are listed below.

| Stabilizer Name | Chemical Name | Key Properties & Applications |

| Irgafos 168 | Tris(2,4-di-tert-butylphenyl)phosphite | A widely used secondary antioxidant that provides excellent processing stability and color retention in a variety of polymers.[9] |

| Ultranox 626 | Bis(2,4-di-tert-butylphenyl)pentaerythritol diphosphite | A high-performance phosphite with good thermal stability. |

| PEP-36 | Bis(2,6-di-tert-butyl-4-methylphenyl)pentaerythritol diphosphite | Offers superior hydrolytic stability compared to some other phosphites.[10] |

| Antioxidant 9228 | Bis(2,4-di-tert-butylphenyl)pentaerythritol diphosphite | A second-generation phosphite with enhanced thermal and hydrolytic stability.[10][11] |

Role in Drug Development and Cellular Interactions

While phosphite esters are primarily associated with industrial applications, the closely related phosphonates are of significant interest in medicinal chemistry. Phosphonates are structural analogs of phosphates where a C-P bond replaces the more labile O-P bond, conferring greater resistance to hydrolysis.[6][12] This stability makes them effective mimics of natural phosphates in biological systems.

Phosphonates as Enzyme Inhibitors

Phosphonates are widely used as inhibitors of enzymes that process phosphate and pyrophosphate substrates.[4][8] They can act as:

-

Isosteric Mimics: By replacing a phosphate group, they can bind to the active site of an enzyme without being cleaved, acting as competitive inhibitors. This approach has been successful in developing inhibitors for glycolytic enzymes and viral DNA polymerases.[6][12]

-

Transition-State Analogs: Phosphonic acids can mimic the tetrahedral transition state of peptide bond hydrolysis, making them potent inhibitors of peptidases and lipases.[6][12]

Prominent examples of phosphonate-based drugs include the antiviral medications Tenofovir and Cidofovir, and the antibiotic Fosfomycin.[4][8]

Cellular Effects of Organophosphorus Compounds

Organophosphorus compounds can exert significant effects at the cellular level. Studies have shown that exposure to certain organophosphates can lead to:

-

Mitochondrial Impairment: Some organophosphates can decrease the cellular levels of coenzyme Q10 and inhibit the activity of mitochondrial enzymes, leading to mitochondrial dysfunction.[1]

-

Interference with Signaling Pathways: Organophosphorus compounds can interfere with intracellular signaling pathways, such as the Mitogen-Activated Protein Kinase (MAPK) pathway, which is involved in cell differentiation, growth, and apoptosis.[13][14] The specific effects can vary depending on the compound, with some activating and others inhibiting parts of the pathway.[13]

Experimental Protocols

The following sections detail standardized methodologies for the synthesis and evaluation of phosphite-based stabilizers.

Synthesis of Tris(2,4-di-tert-butylphenyl)phosphite (Irgafos 168)

This protocol is based on common industrial synthesis methods.

Materials:

-

2,4-Di-tert-butylphenol

-

Phosphorus trichloride (PCl₃)

-

Dibutylamine (catalyst)

-

Xylene (solvent)

-

Methanol (for purification)

-

Reaction vessel (round-bottom flask) with heating mantle, stirrer, and condenser

-

Nitrogen source for inert atmosphere

Procedure:

-

Charge the reaction vessel with 2,4-di-tert-butylphenol under a nitrogen atmosphere.

-

Heat the vessel to 50-55°C to melt the phenol and obtain a clear solution.[15]

-

Add dibutylamine and xylene to the reaction mass.[15]

-

Slowly heat the mixture to 110°C and maintain for 15 minutes.[15]

-

Cool the reaction mass to 55-60°C.

-

Slowly add phosphorus trichloride over 2-3 hours while stirring.[15]

-

Gradually heat the reaction mixture to 165°C and hold for a designated period to complete the reaction.[15]

-

After the reaction is complete, cool the mixture and purify the crude product by washing with methanol to yield the final crystalline product.[15]

Evaluation of Stabilizer Performance in Polymers

MFI is an indirect measure of a polymer's molecular weight and viscosity. A stable MFI after processing indicates effective stabilization.[16][17]

Apparatus:

-

Melt Flow Indexer with a standard test die (2.095 mm diameter)[18]

-

Calibrated piston and weights[18]

-

Digital balance

-

Cutting tool

Procedure:

-

Set the melt flow indexer to the specified temperature for the polymer being tested (e.g., 190°C for polyethylene, 230°C for polypropylene).[17]

-

Load a specified amount of the stabilized polymer into the heated barrel.

-

Allow the polymer to preheat for a defined period (typically 5-7 minutes).[18]

-

Place the specified weight on the piston to extrude the molten polymer through the die.

-

Cut the extrudate at regular intervals (e.g., every minute).

-

Weigh the collected extrudates and calculate the MFI in grams per 10 minutes.[19]

OIT measures the time it takes for a material to begin to oxidize at a specified temperature in an oxygen atmosphere. A longer OIT indicates better thermal stability.[3][20][21]

Apparatus:

-

Differential Scanning Calorimeter (DSC)

-

Sample pans (aluminum or copper)

-

High-purity nitrogen and oxygen gas supplies

Procedure:

-

Weigh a small sample (5-10 mg) of the stabilized polymer into a sample pan.

-

Place the sample pan in the DSC cell.

-

Heat the sample to the desired isothermal test temperature (e.g., 200°C) under a nitrogen atmosphere at a controlled rate (e.g., 20°C/min).[20][22]

-

Once the temperature has stabilized, switch the purge gas from nitrogen to oxygen.[20]

-

Record the time until the onset of the exothermic oxidation peak. This time is the OIT.[23]

YI quantifies the change in color of a polymer from white or clear towards yellow, which is a common sign of degradation.[24][25]

Apparatus:

-

Spectrophotometer or colorimeter

Procedure:

-

Calibrate the spectrophotometer according to the manufacturer's instructions.

-

Place the polymer sample (typically a plaque or film) in the instrument's measurement port.

-

The instrument measures the reflectance or transmittance of the sample across the visible spectrum.[24]

-

The Yellowness Index is then calculated from the spectral data using the formulas specified in the ASTM standard.[24][26]

This test evaluates the resistance of a phosphite stabilizer to degradation by moisture.

Procedure:

-

Place a known amount of the phosphite stabilizer in a controlled humidity and temperature chamber (e.g., 80°C and 75% relative humidity).[27][28]

-

Periodically remove samples and analyze the remaining phosphite content using a technique like High-Performance Liquid Chromatography (HPLC).[27]

-

The rate of disappearance of the phosphite is a measure of its hydrolytic stability.

Visualizations

Diagrams of Chemical and Experimental Processes

Caption: Synergistic antioxidant mechanism of phenolic and phosphite stabilizers.

Caption: Experimental workflow for Oxidative Induction Time (OIT) testing.

Diagrams of Biological Signaling Pathways

Caption: Mechanism of enzyme inhibition by phosphonate-based drugs.

Caption: Modulation of MAPK signaling pathways by organophosphorus compounds.

Conclusion

Phosphite-based stabilizers are indispensable additives in the polymer industry, offering crucial protection against thermo-oxidative degradation, especially when used in synergy with primary antioxidants. The methodologies for evaluating their performance are well-standardized and provide reliable data for quality control and formulation development. In the biomedical field, the related phosphonate compounds have emerged as a versatile class of molecules for drug design, leveraging their hydrolytic stability to act as potent enzyme inhibitors. Understanding the distinct mechanisms and applications of these organophosphorus compounds is essential for researchers and professionals working in both materials science and drug development. Future research will likely focus on developing novel phosphite stabilizers with enhanced hydrolytic stability and exploring new therapeutic applications for phosphonate-based drugs.

References

- 1. The Effect of Organophosphate Exposure on Neuronal Cell Coenzyme Q10 Status - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mechanisms of Antioxidant Action of Phosphite and Phosphonite Esters | Semantic Scholar [semanticscholar.org]

- 3. store.astm.org [store.astm.org]

- 4. Phosphonate - Wikipedia [en.wikipedia.org]

- 5. How Does Phosphite Antioxidants Work? [vinatiorganics.com]

- 6. benthamdirect.com [benthamdirect.com]

- 7. rangdaneh.ir [rangdaneh.ir]

- 8. Phosphonate and Bisphosphonate Inhibitors of Farnesyl Pyrophosphate Synthases: A Structure-Guided Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Tris(2,4-di-tert-butylphenyl)phosphite - Wikipedia [en.wikipedia.org]

- 10. Recent Advances in the Synthesis of Commercially Available Phosphite Antioxidants - PMC [pmc.ncbi.nlm.nih.gov]

- 11. partinchem.com [partinchem.com]

- 12. researchgate.net [researchgate.net]

- 13. Organophosphorus compound effects on neurotrophin receptors and intracellular signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. A Process For Preparation Of Tris(2,4 Di Tert Butyl Phenyl) Phosphite. [quickcompany.in]

- 16. Understanding Melt Flow Index Testing: ASTM D1238 vs. ISO 1133 [testronixinstruments.com]

- 17. bitmesra.ac.in [bitmesra.ac.in]

- 18. qualitest.ae [qualitest.ae]

- 19. Breaking Down Melt Flow Index Testing Standards: ASTM D1238 vs ISO 1133 [pacorr.com]

- 20. img.antpedia.com [img.antpedia.com]

- 21. OIT, Oxidation Induction Time Testing | Flex-Pack Engineering [flexpackeng.com]

- 22. DSC OIT Test Method ASTM D3895 , ISO 11357 , EN 728 , ASTM D3418 - AHP PLASTIK MAKINA [ahp-makina.com]

- 23. mt.com [mt.com]

- 24. infinitalab.com [infinitalab.com]

- 25. Yellowness Index | Lovibond [lovibond.com]

- 26. infinitalab.com [infinitalab.com]

- 27. e-space.mmu.ac.uk [e-space.mmu.ac.uk]

- 28. e-space.mmu.ac.uk [e-space.mmu.ac.uk]

Spectroscopic Characterization of Tridocosyl Phosphite: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for tridocosyl phosphite (also known as trilauryl phosphite), a trialkyl phosphite with the chemical formula C₃₆H₇₅O₃P. The information presented herein is essential for the characterization and quality control of this compound in research and development settings. This guide covers Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols and a workflow for spectroscopic analysis.

Molecular and Spectroscopic Overview

This compound is an organic compound with a molecular weight of approximately 587.0 g/mol and an exact mass of 586.545383 g/mol . Spectroscopic techniques are crucial for confirming its molecular structure and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of this compound by providing information about the chemical environment of hydrogen (¹H), carbon (¹³C), and phosphorus (³¹P) nuclei.

Data Presentation

| Nucleus | Chemical Shift (δ) ppm (Predicted) | Multiplicity | Assignment |

| ¹H NMR | ~3.9 - 4.1 | Multiplet | O-CH₂ -CH₂- |

| ~1.6 - 1.7 | Multiplet | O-CH₂-CH₂ - | |

| ~1.2 - 1.4 | Broad Multiplet | -(CH₂ )₉- | |

| ~0.8 - 0.9 | Triplet | -CH₃ | |

| ¹³C NMR | ~63 - 65 | Doublet | C H₂-O-P |

| ~32 | Singlet | O-CH₂-C H₂- | |

| ~29 - 30 | Multiple Singlets | -(C H₂)₈- | |

| ~25 - 26 | Singlet | -C H₂-CH₂-CH₃ | |

| ~22 - 23 | Singlet | -C H₂-CH₃ | |

| ~14 | Singlet | -CH₃ | |

| ³¹P NMR | ~138 - 141 | Singlet | (RO )₃P |

Note: The chemical shifts are predicted based on typical values for long-chain trialkyl phosphites and may vary depending on the solvent and experimental conditions.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation:

-

Due to the waxy or viscous nature of this compound, it should be dissolved in a suitable deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).

-

Prepare a solution of approximately 10-20 mg of the sample in 0.6-0.7 mL of the deuterated solvent in a clean, dry 5 mm NMR tube.[1][2]

-

If the sample is highly viscous, gentle warming to 50-60°C can facilitate dissolution and handling.[3]

-

For viscous samples, centrifugation can be used to bring the material to the bottom of the tube and remove air bubbles.[3][4]

-

-

Instrument Parameters (¹H NMR):

-

Spectrometer: 400 MHz or higher field strength.

-

Solvent: CDCl₃.

-

Temperature: 298 K.

-

Pulse Sequence: Standard single-pulse experiment.

-

Number of Scans: 16-64, depending on the sample concentration.

-

Reference: Tetramethylsilane (TMS) at 0.00 ppm.

-

-

Instrument Parameters (¹³C NMR):

-

Spectrometer: 100 MHz or higher.

-

Solvent: CDCl₃.

-

Temperature: 298 K.

-

Pulse Sequence: Proton-decoupled pulse sequence.

-

Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

-

Reference: CDCl₃ at 77.16 ppm.

-

-

Instrument Parameters (³¹P NMR):

-

Spectrometer: 162 MHz or higher.

-

Solvent: CDCl₃.

-

Temperature: 298 K.

-

Pulse Sequence: Proton-decoupled single-pulse experiment.

-

Number of Scans: 64-256.

-

Reference: 85% H₃PO₄ (external standard) at 0.00 ppm.[5]

-

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in this compound by measuring the absorption of infrared radiation.

Data Presentation

| Wavenumber (cm⁻¹) (Predicted) | Intensity | Assignment |

| 2955 - 2965 | Strong | C-H stretch (asymmetric, -CH₃) |

| 2915 - 2925 | Strong | C-H stretch (asymmetric, -CH₂) |

| 2850 - 2860 | Strong | C-H stretch (symmetric, -CH₂) |

| 1460 - 1470 | Medium | C-H bend (-CH₂ scissoring) |

| 1020 - 1050 | Strong, Broad | P-O-C stretch |

| 850 - 880 | Medium | P-O stretch |

| 720 - 730 | Weak | -(CH₂)n- rock (n ≥ 4) |

Note: The wavenumbers are predicted based on characteristic absorptions for long-chain trialkyl phosphites and may vary slightly.

Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Given that this compound is a waxy solid at room temperature, ATR is a suitable technique as it requires minimal sample preparation.

-

Place a small amount of the sample directly onto the ATR crystal.

-

Apply gentle pressure with the built-in clamp to ensure good contact between the sample and the crystal.

-

-

Instrument Parameters (FTIR-ATR):

-

Spectrometer: A standard FTIR spectrometer equipped with a diamond or germanium ATR accessory.

-

Spectral Range: 4000 - 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans are typically sufficient.

-

Background: A background spectrum of the clean, empty ATR crystal should be collected before running the sample.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound, which aids in confirming its identity and structure. Electron Ionization (EI) is a common technique for the analysis of volatile and thermally stable organic compounds.[6][7]

Data Presentation

| m/z (Predicted) | Relative Intensity | Assignment |

| 586.5 | Low | [M]⁺ (Molecular Ion) |

| 417.4 | Medium | [M - C₁₂H₂₅]⁺ |

| 401.4 | High | [M - OC₁₂H₂₅]⁺ |

| 169.1 | Variable | [P(OC₁₂H₂₅)]⁺ |

| 57.1 | High | [C₄H₉]⁺ (from alkyl chain fragmentation) |

Note: The fragmentation pattern is predicted based on the general behavior of long-chain trialkyl phosphites under electron ionization. The relative intensities can vary based on the instrument and conditions.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction:

-

The sample can be introduced via a direct insertion probe or, if sufficiently volatile and thermally stable, through a gas chromatograph (GC-MS).

-

For direct insertion, a small amount of the sample is placed in a capillary tube at the end of the probe.

-

-

Instrument Parameters (EI-MS):

-

Ionization Mode: Electron Ionization (EI).

-

Electron Energy: 70 eV.[6]

-

Ion Source Temperature: 200-250 °C.

-

Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Ion Trap.

-

Mass Range: m/z 50 - 700.

-

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis of a compound like this compound.

References

- 1. sites.bu.edu [sites.bu.edu]

- 2. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 3. researchgate.net [researchgate.net]

- 4. echemi.com [echemi.com]

- 5. rsc.org [rsc.org]

- 6. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 7. Electron ionization - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Physical Properties of Tridodecyl Phosphite

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of tridodecyl phosphite, a versatile organophosphorus compound. Due to the existence of various isomers, data for tridodecyl phosphite (CAS 3076-63-9), triisodecyl phosphite (CAS 25448-25-3), and tris(tridecyl) phosphite (CAS 68610-62-8) are presented to offer a thorough understanding of this compound class. This document is intended to serve as a valuable resource for professionals in research and development.

Quantitative Physical and Chemical Properties

The physical properties of tridodecyl phosphite can vary depending on the specific isomeric structure of the dodecyl or decyl groups. The following tables summarize the key quantitative data available for different isomers.

Table 1: General and Physical Properties of Tridodecyl Phosphite Isomers

| Property | Tridodecyl Phosphite (CAS 3076-63-9) | Triisodecyl Phosphite (CAS 25448-25-3) | Tris(tridecyl) Phosphite (CAS 68610-62-8) |

| Molecular Formula | C₃₆H₇₅O₃P[1] | C₃₀H₆₃O₃P[2][3] | C₃₉H₈₁O₃P |

| Molecular Weight | 586.959 g/mol [1] | 502.79 g/mol [3][4] | ~623 g/mol |

| Appearance | Light yellow liquid[5] | Colorless to almost colorless clear liquid[2] | Colorless transparent liquid |

| Density | 0.872 - 0.882 g/mL at 25 °C[6] | 0.884 g/mL at 25 °C[3][7] | 0.89 g/mL at 25 °C[8] |

| Boiling Point | >300 °C[5] | 166 °C[3][7] | - |

| Melting Point | ~25 °C | - | <-20 °C |

| Refractive Index | 1.4545 - 1.4595 at 25 °C[6] | 1.46 at 20 °C[3][7] | 1.461 at 20 °C[8] |

| Viscosity | - | - | 20 cP |

| Flash Point | - | 113 °C (closed cup)[3] | >230 °F |

Table 2: Solubility and Stability of Tridodecyl Phosphite

| Property | Description |

| Solubility in Water | Practically insoluble. |

| Solubility in Organic Solvents | Soluble in most organic solvents, including hydrocarbons and esters[5]. |

| Hydrolytic Stability | Good hydrolytic stability, does not easily break down in the presence of moisture[5]. |

Experimental Protocols for Determination of Physical Properties

While specific experimental reports for tridodecyl phosphite are not publicly available, the determination of its physical properties follows standardized methodologies, such as those outlined in the OECD Guidelines for the Testing of Chemicals.[5][7]

Density Determination

The density of liquid tridodecyl phosphite is determined using a calibrated pycnometer or a digital density meter. The mass of a known volume of the substance is measured at a specific temperature, typically 25 °C. The density is then calculated by dividing the mass by the volume.

Boiling Point Determination

The boiling point is determined by distillation. The sample is heated in a distillation apparatus, and the temperature at which the vapor pressure of the liquid equals the atmospheric pressure is recorded as the boiling point. For high molecular weight compounds like tridodecyl phosphite, this is often performed under reduced pressure to prevent decomposition.

Melting Point Determination